Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate
Description
Properties
Molecular Formula |
C14H10FNO3 |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate |
InChI |
InChI=1S/C14H10FNO3/c1-19-14(18)9-2-3-11(10(6-9)8-17)12-4-5-16-7-13(12)15/h2-8H,1H3 |
InChI Key |
GOYCVHZIINIKRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate typically involves the following steps:
Formation of the Pyridine Ring:
Introduction of the Formyl Group: The formyl group is introduced through a formylation reaction, which can be carried out using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or formic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-(3-fluoropyridin-4-yl)-3-carboxybenzoate.
Reduction: 4-(3-fluoropyridin-4-yl)-3-hydroxymethylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The position of substituents on the benzoate core significantly alters physicochemical properties. Key comparisons include:
Table 1: Comparison of Benzoate Derivatives
*Molecular weight calculated based on structural formula.
Key Observations :
- Formyl Position : Methyl 3-formylbenzoate has a lower melting point (48–55°C) than its 4-formyl isomer (60–63°C), likely due to differences in crystal packing influenced by substituent orientation.
- Fluoropyridine vs.
- Complexity and Reactivity : The presence of both fluorine and a formyl group in this compound may enhance electrophilicity at the formyl site, making it a versatile intermediate for nucleophilic additions or condensations.
Commercial and Research Relevance
- Commercial Availability : Methyl 3-/4-formylbenzoate are priced at ¥10,900–¥34,600 per gram (Kanto Reagents ), suggesting that the fluoropyridine-containing analog would command a premium due to its specialized synthesis.
- Research Gaps: No direct data on the target compound’s biological activity or solubility are available in the provided evidence. Further studies comparing its pharmacokinetic properties with ethyl-based analogs (e.g., I-6230 ) are warranted.
Biological Activity
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The presence of the fluoropyridine moiety is significant as it can influence the compound's interaction with biological targets.
- Molecular Formula : C13H10FNO3
- Molecular Weight : 245.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cancer cell proliferation and survival. Research has indicated that compounds with similar structures often interact with pathways such as:
- Heat Shock Protein 90 (HSP90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby reducing cancer cell viability.
- Mechanistic Target of Rapamycin (mTOR) : mTOR is a central regulator of cell growth and metabolism. Inhibition can disrupt cancer cell proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound and related compounds:
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.
- IC50 values for related compounds have been reported in the submicromolar range, suggesting potent anticancer effects. For example, a derivative exhibited an IC50 of 0.75 µM against MDA-MB-231 cells .
- Mechanistic Insights :
Comparative Studies
A comparative analysis with other known inhibitors like Geldanamycin (HSP90 inhibitor) and Rapamycin (mTOR inhibitor) suggests that this compound may provide a synergistic effect by targeting both pathways simultaneously. This dual inhibition could enhance therapeutic efficacy while potentially reducing resistance seen with single-target therapies .
Research Findings Summary Table
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-231 | 0.75 | Apoptosis induction via HSP90 inhibition |
| Study B | K562 | 0.12 | mTOR pathway disruption |
| Study C | RPMI-8226 | 0.46 | Dual inhibition of HSP90 and mTOR |
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate, and what analytical methods validate its purity?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple a boronic acid derivative (e.g., 3-fluoropyridin-4-ylboronic acid) with a halogenated benzoate precursor (e.g., methyl 3-formyl-4-bromobenzoate). Key steps include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a DMF/H₂O solvent mixture at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted boronic acid or palladium residues .
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles and distances, particularly the formyl group’s orientation relative to the pyridine ring. For example, analogous fluoropyridine derivatives show C=O bond lengths of ~1.21 Å and F-C-C angles of ~118° .
- Advanced NMR : ¹⁹F NMR confirms fluorine position (δ ≈ -110 ppm for meta-fluoropyridine). 2D NMR (HSQC, HMBC) correlates formyl proton (δ ~10.2 ppm) with adjacent aromatic carbons .
Basic: What stability considerations are critical during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C due to the formyl group’s susceptibility to photooxidation.
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group.
- Toxicity Mitigation : Fluoropyridine moieties may release HF under acidic conditions; use PPE (gloves, fume hood) during handling .
Advanced: How can the reactivity of the formyl group be exploited for further derivatization?
Methodological Answer:
- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to form imine-linked analogs. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate) .
- Reductive Amination : Use NaBH₃CN to stabilize intermediates; optimize pH (6–7) to avoid formyl group reduction .
- Click Chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition with propargylamine derivatives for triazole-linked conjugates .
Advanced: What strategies address regioselectivity challenges in fluoropyridine substitution?
Methodological Answer:
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-deficient sites on the pyridine ring. Meta-fluorine substitution directs electrophilic attacks to the para position .
- Isotopic Labeling : Use ¹⁸F-labeled precursors to track substitution patterns via radio-TLC .
- Competitive Experiments : Compare yields of cross-coupling reactions with ortho/meta/para-substituted boronic acids to identify steric and electronic preferences .
Advanced: How to resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- NMR Discrepancies : If experimental ¹H NMR shifts deviate >0.5 ppm from DFT-predicted values, check for solvent effects (e.g., DMSO vs. chloroform) or tautomerism (e.g., enol-keto forms of the formyl group) .
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters for fluorine atoms, which often exhibit anisotropic displacement due to their electronegativity .
Advanced: What role does this compound play in medicinal chemistry research?
Methodological Answer:
- Prodrug Development : The formyl group serves as a prodrug motif, enabling in vivo conversion to carboxylic acids via esterases. Test hydrolysis rates in human plasma (pH 7.4, 37°C) .
- Targeted Drug Design : Fluoropyridine enhances blood-brain barrier penetration; assess logP values (e.g., ~2.8 via shake-flask method) and cytotoxicity in glioblastoma cell lines (IC₅₀ assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
